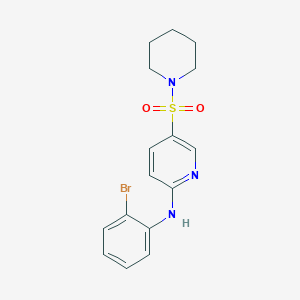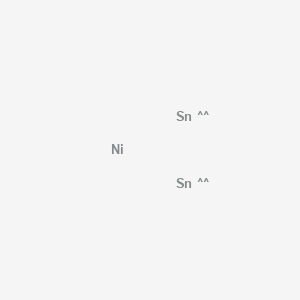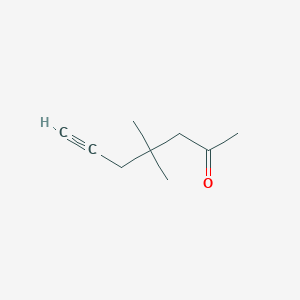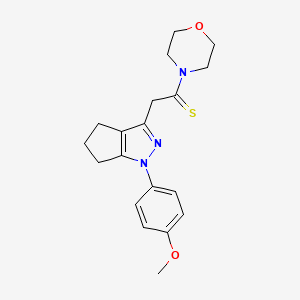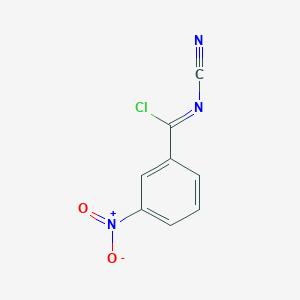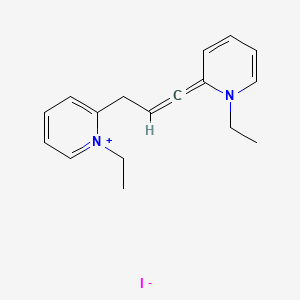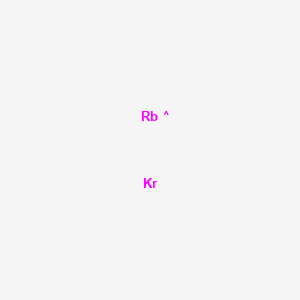
Krypton;rubidium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Krypton;rubidium is a compound formed from the noble gas krypton and the alkali metal rubidium. Krypton is a colorless, odorless, and tasteless noble gas represented by the symbol “Kr” and atomic number 36 . Rubidium, on the other hand, is a highly reactive alkali metal with the symbol “Rb” and atomic number 37 . The combination of these two elements results in a unique compound with distinct properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of krypton;rubidium compounds typically involves the reaction of krypton with rubidium under specific conditions. One common method is the reaction of krypton with rubidium fluoride (RbF) to form krypton difluoride (KrF2) and rubidium fluoride (RbF) under high pressure and low temperature . The reaction can be represented as: [ \text{Kr} + \text{RbF} \rightarrow \text{KrF}_2 + \text{RbF} ]
Industrial Production Methods
Industrial production of this compound compounds often involves the use of high-pressure reactors and specialized equipment to maintain the necessary conditions for the reaction. The process may include the use of catalysts and other reagents to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Krypton;rubidium compounds undergo various types of chemical reactions, including:
Oxidation: Rubidium reacts with oxygen to form rubidium superoxide (RbO2) under normal conditions.
Reduction: Krypton difluoride (KrF2) can be reduced to krypton and rubidium fluoride under specific conditions.
Substitution: Rubidium can undergo substitution reactions with other alkali metals to form different compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include fluorine (F2), oxygen (O2), and various alkali metal fluorides. The reactions often require high pressure, low temperature, and the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from the reactions of this compound compounds include krypton difluoride (KrF2), rubidium superoxide (RbO2), and various rubidium fluoride compounds .
Aplicaciones Científicas De Investigación
Krypton;rubidium compounds have a wide range of scientific research applications, including:
Chemistry: Used as reagents in various chemical reactions and synthesis processes.
Biology: Rubidium ions are used as tracers in biological studies to understand potassium ion transport routes.
Medicine: Rubidium isotopes are used in medical diagnostics and research.
Industry: Krypton is used in lighting and laser technology, while rubidium is used in electronics and the creation of special glasses
Mecanismo De Acción
The mechanism of action of krypton;rubidium compounds involves the interaction of rubidium ions with various molecular targets and pathways. Rubidium ions can replace potassium ions in biological systems, affecting ion transport and cellular functions . Krypton, being a noble gas, is generally inert but can form compounds under specific conditions, influencing the chemical properties of the resulting compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to krypton;rubidium include:
Potassium;rubidium: Similar in reactivity and chemical properties due to the presence of alkali metals.
Cesium;rubidium: Another alkali metal compound with similar properties but higher reactivity.
Xenon;rubidium: A noble gas and alkali metal compound with different chemical properties due to the presence of xenon.
Uniqueness
This compound compounds are unique due to the combination of a noble gas and an alkali metal, resulting in distinct chemical properties and applications. The inert nature of krypton and the high reactivity of rubidium create a compound with unique reactivity and stability under specific conditions .
Propiedades
Número CAS |
12678-31-8 |
|---|---|
Fórmula molecular |
KrRb |
Peso molecular |
169.27 g/mol |
Nombre IUPAC |
krypton;rubidium |
InChI |
InChI=1S/Kr.Rb |
Clave InChI |
LGSVHZIZHHJBCX-UHFFFAOYSA-N |
SMILES canónico |
[Kr].[Rb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


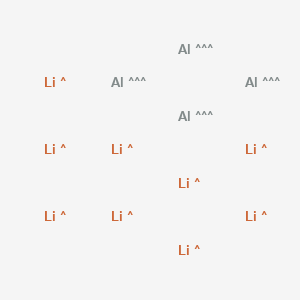
![3-(Phenylmethyl)[1,1'-biphenyl]-4-ol](/img/structure/B14716136.png)
![1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14716141.png)
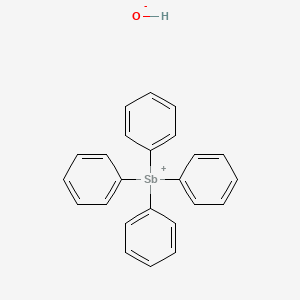
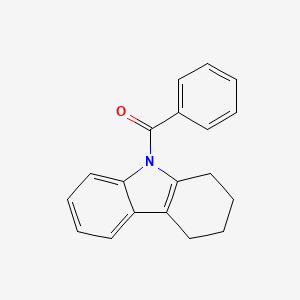
![Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B14716155.png)


